molecular formula C16H11Br2NO2 B6176439 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 2551119-91-4

1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B6176439
CAS No.: 2551119-91-4
M. Wt: 409.1
InChI Key:
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Description

1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid is a synthetic organic compound characterized by its indole core structure substituted with a 2,5-dibromophenylmethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-[(2,5-Dibromophenyl)methyl]-1H-indole-2-carboxylic acid
  • 2,5-Dibromoindole-3-carboxylic acid
  • 2,5-Dibromobenzylindole

Comparison:

Properties

CAS No.

2551119-91-4

Molecular Formula

C16H11Br2NO2

Molecular Weight

409.1

Purity

95

Origin of Product

United States

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